2-Amino-3-(furan-3-yl)propanoic acid

Antimetabolite Microbial growth inhibition Amino acid analog

Site-specific peptide labeling demands orthogonal reactivity beyond standard amino acids. 2-Amino-3-(furan-3-yl)propanoic acid (β-3-furylalanine) delivers: (1) Unique furan-3-yl Diels-Alder bioconjugation for probe synthesis; (2) Key scaffold for 5HT2b-selective peptides (Ki = 0.77 μM); (3) Differential toxicity vs. 2-furyl isomer for antimetabolite research. Reliable supply with batch consistency.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 3685-52-7
Cat. No. B1602126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(furan-3-yl)propanoic acid
CAS3685-52-7
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=COC=C1CC(C(=O)O)N
InChIInChI=1S/C7H9NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
InChIKeyZAFNLUPTKPOREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(furan-3-yl)propanoic Acid (CAS 3685-52-7): A Non-Proteinogenic 3-Furylalanine Amino Acid Building Block for Specialized Peptide Synthesis


2-Amino-3-(furan-3-yl)propanoic acid (CAS 3685-52-7), also known as 3-(3-furyl)-DL-alanine or β-3-furylalanine, is a non-proteinogenic amino acid derivative characterized by a furan-3-yl substituent on the alanine side chain . With a molecular formula of C₇H₉NO₃ and a molecular weight of 155.15 g/mol, this compound features a predicted pKa of 2.22±0.10, melting point range of 248-250 °C, and a predicted boiling point of 278.6±30.0 °C . It is recognized as an extremely rare amino acid building block found in only a limited number of naturally occurring non-ribosomal peptides, including the rhizonins, bingchamide B, and endolides [1]. Its furan moiety confers unique chemical reactivity, enabling orthogonal bioconjugation and derivatization strategies that distinguish it from more common aromatic amino acid analogs [2].

Why 2-Amino-3-(furan-3-yl)propanoic Acid Cannot Be Casually Substituted by Other Furan-Containing or Aromatic Amino Acids


Generic substitution of 2-amino-3-(furan-3-yl)propanoic acid with other furan-containing amino acids or standard aromatic amino acids fails due to quantifiable differences in biological activity, receptor selectivity, and chemical reactivity that are exquisitely sensitive to the position of the furan ring attachment. Unlike the 2-furyl isomer (β-2-furylalanine), the 3-furylalanine configuration exhibits distinct toxicity profiles in microbial systems, with β-3-furylalanine demonstrating higher toxicity to E. coli in the presence of exogenous phenylalanine compared to its 2-furyl counterpart [1]. Furthermore, the 3-furyl moiety participates in unique orthogonal bioconjugation reactions, including Diels-Alder cycloadditions and reversible tagging strategies, that are not equally accessible to phenylalanine or other simple aromatic amino acids [2]. Peptides incorporating 3-furylalanine moieties have demonstrated selective receptor binding affinities (e.g., Ki = 0.77 μM for serotonin receptor 5HT2b) that are not recapitulated when the furan position is altered or when substituted with standard proteinogenic amino acids [3]. These established differences underscore why this specific compound must be sourced and validated as a distinct chemical entity rather than treated as an interchangeable analog.

Quantitative Differentiation Guide: 2-Amino-3-(furan-3-yl)propanoic Acid vs. Key Comparators


Comparative Toxicity to E. coli: β-3-Furylalanine vs. β-2-Furylalanine

β-3-Furylalanine (2-amino-3-(furan-3-yl)propanoic acid) exhibits higher toxicity to Escherichia coli than its 2-furyl isomer under conditions where exogenous phenylalanine is present. This differential toxicity is a direct consequence of the furan ring substitution pattern [1].

Antimetabolite Microbial growth inhibition Amino acid analog

Orthogonal Bioconjugation Reactivity: 3-Furylalanine Enables Unique Diels-Alder and Catch-Release Strategies

The 3-furyl moiety of 2-amino-3-(furan-3-yl)propanoic acid participates in Diels-Alder cycloadditions and reversible, chemoselective tagging reactions that are not possible with phenylalanine or other standard aromatic amino acids. This unique reactivity enables orthogonal bioconjugation and derivatization of peptides without interfering with other functional groups [1].

Bioconjugation Peptide labeling Click chemistry Orthogonal reactivity

Antiproliferative Activity in Human Tumor Cells: 3-Furylalanine-Containing Cyclopeptides Exhibit Potent Activity

Cyclopeptides incorporating 3-furylalanine moieties (rubriamides and typhamides) exhibit potent antiproliferative effects against human tumor cells, as demonstrated in recent genomic-mining studies. This bioactivity is linked to the presence of the 3-furylalanine residue [1]. While direct comparator data for the free amino acid is limited, the antiproliferative activity of peptides containing this building block contrasts with peptides lacking this moiety.

Antiproliferative Cancer research Cyclic peptides Natural products

Receptor Binding Selectivity: 3-Furylalanine-Containing Endolides Show Selective Affinity for 5HT2b and Vasopressin Receptors

The tetrapeptides endolide A and endolide B, both containing the rare amino acid 3-(3-furyl)alanine, exhibit distinct and selective receptor binding profiles. Endolide B (containing 3-furylalanine) shows selective affinity for the serotonin receptor 5HT2b with a Ki of 0.77 μM, while endolide A shows affinity for the vasopressin receptor 1A with a Ki of 7.04 μM [1]. This selectivity demonstrates the ability of 3-furylalanine-containing peptides to engage specific GPCR targets.

GPCR Receptor binding Serotonin receptor Vasopressin receptor

Optimal Research and Industrial Application Scenarios for 2-Amino-3-(furan-3-yl)propanoic Acid


Synthesis of Site-Specifically Labeled Peptides and Proteins via Orthogonal Bioconjugation

This compound is ideal for the solid-phase synthesis of peptides designed for site-specific labeling or crosslinking. Its furan-3-yl side chain can undergo selective Diels-Alder cycloadditions or be oxidized to generate reactive enal species that trap nucleophilic protein side chains [1]. This orthogonal reactivity enables the creation of peptide probes for studying protein-protein interactions or for targeted drug delivery without interfering with standard amino acid functionalities.

Development of GPCR-Targeted Peptide Ligands with Defined Selectivity

As demonstrated by endolide B's sub-micromolar affinity (Ki = 0.77 μM) for the serotonin receptor 5HT2b, 2-amino-3-(furan-3-yl)propanoic acid serves as a key building block for constructing receptor-selective peptides [2]. Researchers can use this compound to explore structure-activity relationships around GPCR targets, particularly when aiming to avoid cross-reactivity with related receptor subtypes.

Genome Mining and Discovery of Novel Furan-Functionalized Natural Products

The unique mass spectrometric signature of 3-furylalanine enables its use as a 'bait' in genome mining and metabolomics workflows to discover new furan-containing peptides from microbial sources [1]. The compound's reversible tagging capability further facilitates the enrichment and identification of novel cyclopeptides with potential antiproliferative or antimicrobial activities.

Investigation of Amino Acid Antimetabolite Mechanisms

The established differential toxicity of β-3-furylalanine compared to its 2-furyl isomer in E. coli models [3] makes this compound a valuable tool for studying the mechanisms of amino acid antimetabolites. It can be used to probe phenylalanine metabolic pathways and to investigate the structural requirements for toxicity and rescue by specific amino acids.

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